Cas no 219310-40-4 (2,5-Dibromo-4-nitrobenzene)

2,5-Dibromo-4-nitrobenzene is a brominated nitroaromatic compound with the molecular formula C₆H₃Br₂NO₂. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. The presence of both bromo and nitro substituents on the benzene ring enhances its reactivity, making it a valuable building block for further functionalization via cross-coupling or nucleophilic substitution reactions. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound is typically supplied as a crystalline solid with well-characterized properties, facilitating precise handling in research and industrial processes.
2,5-Dibromo-4-nitrobenzene structure
2,5-Dibromo-4-nitrobenzene structure
Product Name:2,5-Dibromo-4-nitrobenzene
CAS No:219310-40-4
MF:C7H5Br2NO2
MW:294.928100347519
MDL:MFCD11846023
CID:2197076
PubChem ID:22251226
Update Time:2025-06-08

2,5-Dibromo-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dibromo-4-nitrobenzene
    • 1,4-dibromo-2-methyl-5-nitrobenzene
    • 2,5-Dibromo-4-nitrotoluene
    • DTXSID80623892
    • AKOS025296221
    • DS-8700
    • CS-0061233
    • Benzene, 1,4-dibromo-2-methyl-5-nitro-
    • C74097
    • 219310-40-4
    • SCHEMBL6036755
    • MFCD11846023
    • MDL: MFCD11846023
    • Inchi: 1S/C7H5Br2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
    • InChI Key: LEYVOWUJMKYDOV-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=CC=1C)Br)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 294.867
  • Monoisotopic Mass: 292.869
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8A^2
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.967±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.035 g/l) (25 º C),

2,5-Dibromo-4-nitrobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
037683-250mg
2,5-Dibromo-4-nitrotoluene
219310-40-4
250mg
£118.00 2022-03-01
Fluorochem
037683-1g
2,5-Dibromo-4-nitrotoluene
219310-40-4
1g
£235.00 2022-03-01
Fluorochem
037683-5g
2,5-Dibromo-4-nitrotoluene
219310-40-4
5g
£797.00 2022-03-01
Fluorochem
037683-25g
2,5-Dibromo-4-nitrotoluene
219310-40-4
25g
£2274.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FM119-250mg
2,5-Dibromo-4-nitrobenzene
219310-40-4 95+%
250mg
487CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FM119-5g
2,5-Dibromo-4-nitrobenzene
219310-40-4 95+%
5g
4990CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FM119-1g
2,5-Dibromo-4-nitrobenzene
219310-40-4 95+%
1g
1249CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FM119-50mg
2,5-Dibromo-4-nitrobenzene
219310-40-4 95+%
50mg
192CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FM119-100mg
2,5-Dibromo-4-nitrobenzene
219310-40-4 95+%
100mg
306CNY 2021-05-08
abcr
AB301823-250 mg
2,5-Dibromo-4-nitrotoluene; .
219310-40-4
250 mg
€211.50 2023-07-20

2,5-Dibromo-4-nitrobenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:219310-40-4)2,5-Dibromo-4-nitrobenzene
Order Number:A878866
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:58
Price ($):151.0/277.0/881.0
Email:sales@amadischem.com

Additional information on 2,5-Dibromo-4-nitrobenzene

Introduction to 2,5-Dibromo-4-nitrobenzene (CAS No. 219310-40-4)

2,5-Dibromo-4-nitrobenzene, identified by its Chemical Abstracts Service (CAS) number 219310-40-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science research. This compound, featuring a bromine and nitro functional group substitution on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by electron-withdrawing groups, contributes to its reactivity and utility in various chemical transformations.

The synthesis of 2,5-Dibromo-4-nitrobenzene typically involves the bromination and nitration of benzene or its derivatives. The precise positioning of the bromine and nitro groups on the aromatic ring is critical, as it influences the compound's electronic properties and its subsequent reactivity. Advanced synthetic methodologies, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity in its production.

In recent years, 2,5-Dibromo-4-nitrobenzene has found applications in the development of novel pharmaceuticals and agrochemicals. Its aromatic core serves as a versatile scaffold for further functionalization, enabling the creation of complex molecules with desired biological activities. For instance, researchers have explored its use in constructing heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The nitro group, in particular, can be reduced to an amine, providing a pathway to synthesize pharmacologically relevant derivatives.

One of the most compelling aspects of 2,5-Dibromo-4-nitrobenzene is its role in materials science. The presence of bromine atoms enhances its compatibility with various polymer matrices, making it a useful component in flame-retardant formulations. Additionally, the nitro group can be used to introduce functionalities that improve material stability or conductivity. Recent studies have demonstrated its potential in the development of organic semiconductors and light-emitting diodes (OLEDs), where its electron-withdrawing nature contributes to optimized charge transport properties.

The electronic and optical properties of 2,5-Dibromo-4-nitrobenzene have also been investigated for their potential in optoelectronic applications. Its ability to absorb light across multiple wavelengths makes it a candidate for use in photovoltaic cells and sensors. Furthermore, the compound's stability under various environmental conditions enhances its suitability for industrial applications. Researchers are exploring ways to integrate 2,5-Dibromo-4-nitrobenzene into novel coatings that offer both protection against degradation and enhanced performance characteristics.

From a research perspective, 2,5-Dibromo-4-nitrobenzene continues to be a subject of interest due to its versatility as a building block. The growing demand for sustainable synthetic routes has prompted investigations into greener methodologies for its production. For example, biocatalytic approaches have been explored to minimize waste and energy consumption during synthesis. These efforts align with broader trends in chemical manufacturing aimed at reducing environmental impact while maintaining high efficiency.

The pharmacological potential of 2,5-Dibromo-4-nitrobenzene remains an active area of investigation. Researchers are leveraging computational modeling techniques to predict how modifications to its structure might enhance biological activity. This includes exploring derivatives that could target specific disease pathways more effectively than existing therapeutics. The nitro group's ability to undergo reduction or coupling reactions offers multiple avenues for structural diversification, which is crucial for developing new drug candidates.

In conclusion, 2,5-Dibromo-4-nitrobenzene (CAS No. 219310-40-4) is a multifaceted compound with significant applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing complex molecules with tailored properties. As research advances,the potential uses of this compound are expected to expand,driven by innovations in synthetic chemistry and interdisciplinary collaborations between chemists、biologists、and engineers.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:219310-40-4)2,5-Dibromo-4-nitrobenzene
A878866
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):151.0/277.0/881.0
Email